molecular formula C11H10N2O B1625180 [3,3'-Bipyridin]-5-ylmethanol CAS No. 484673-70-3

[3,3'-Bipyridin]-5-ylmethanol

Cat. No.: B1625180
CAS No.: 484673-70-3
M. Wt: 186.21 g/mol
InChI Key: QRZOSIMWVFKMKK-UHFFFAOYSA-N
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Description

[3,3’-Bipyridin]-5-ylmethanol: is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-5-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of [3,3’-Bipyridin]-5-ylmethanol may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,3’-Bipyridin]-5-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction of [3,3’-Bipyridin]-5-ylmethanol can yield the corresponding alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [3,3’-Bipyridin]-5-ylmethanol is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .

Biology: In biological research, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry: In the industrial sector, [3,3’-Bipyridin]-5-ylmethanol is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-5-ylmethanol involves its interaction with metal centers in coordination complexes. The nitrogen atoms in the pyridine rings can donate electron pairs to metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including oxidation and reduction reactions .

Comparison with Similar Compounds

Uniqueness: [3,3’-Bipyridin]-5-ylmethanol is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized coordination complexes and advanced materials .

Properties

IUPAC Name

(5-pyridin-3-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZOSIMWVFKMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468072
Record name [3,3']bipyridinyl-5-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484673-70-3
Record name [3,3']bipyridinyl-5-yl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [3,3′]bipyridinyl-5-carboxylic acid ethyl ester (1 eq) in ethanol was added sodium borohydride (2 eq) at room temperature. The reaction mixture was heated in a 50° C. oil bath for 60 minutes and then quenched by addition of H2O. Once the reaction solvent was removed in vacuo, a solution of the residue in dichloromethane was washed with NaCl(sat), dried over sodium sulfate, filtered and concentrated. The crude solid was purified by flash chromatography using a solvent gradient of 95% DCM, 5% MeOH and 0.1% TEA to yield [3,3′]bipyridinyl-5-yl-methanol (34%). MH+(187).
Name
[3,3′]bipyridinyl-5-carboxylic acid ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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